
9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione is a 3-hydroxy steroid. It has a role as an androgen.
Applications De Recherche Scientifique
Metabolic Transformation Studies
Biotransformation in Equine Subjects : Fluoxymesterone, a compound related to 9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione, undergoes metabolic transformation in horses. Major metabolites include 16-hydroxy derivatives, and phase II metabolism involves glucuronide formation, crucial for detecting drug abuse in horses (Stanley, Kent, & Rodgers, 1997).
Metabolic Fate in Laboratory Animals : The metabolism of triamcinolone acetonide, a structurally similar compound, has been studied in various animal models. The primary route of excretion differs among species, with significant fecal excretion in dogs, rats, and monkeys. Identification of major metabolites was achieved through comprehensive analytical techniques (Gordon & Morrison, 1978).
Intraocular Metabolism : The metabolic transformation of dexamethasone, another related compound, when applied topically to rabbit eyes, led to the formation of a specific metabolite. This finding is significant for understanding ocular drug metabolism (Ichigashira & Yamaga, 1978).
Synthesis and Aromatase Inhibition
Synthesis of Fluorine-Containing Derivatives : The synthesis of various fluorine-containing derivatives of androst-4-ene-3,17-dione, including those relevant to 9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione, was achieved. Some of these compounds demonstrate potent aromatase inhibitory properties (Mann & Pietrzak, 1984).
Potent Aromatase Inhibitor : 14 alpha-Hydroxyandrost-4-ene-3,6,17-trione, a derivative, was identified as a potent inhibitor of human placental aromatase, indicating its potential application in breast cancer treatment (Yoshihama et al., 1990).
Steroid Synthesis and Fluorination
Improved Synthesis Methods : New chemical approaches for the synthesis of 16alpha-hydroxylated androgens, intermediates in the formation of estriol during pregnancy, were developed. This includes the synthesis of compounds structurally related to 9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione (Numazawa & Osawa, 1978).
Electrophilic Fluorination of Steroidal Ketones : Research on the fluorination of steroidal α,β-unsaturated ketones, including those related to 9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione, has been conducted, contributing to the development of derivatives with potential therapeutic applications (Barton et al., 1982).
Diagnostic Imaging and Radiotherapy
- Bromine- and Iodine-Substituted Progestins for Imaging : The synthesis and receptor binding affinities of bromine- and iodine-substituted progestins, derived from compounds like 9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione, were studied. These compounds show potential for diagnostic imaging of PR-positive breast tumors using PET (Zhou, Carlson, Katzenellenbogen, & Welch, 2006).
Propriétés
Numéro CAS |
2991-06-2 |
|---|---|
Nom du produit |
9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione |
Formule moléculaire |
C19H23FO4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(8S,9R,10S,13S,14S,16R)-9-fluoro-16-hydroxy-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,11,17-trione |
InChI |
InChI=1S/C19H23FO4/c1-17-9-15(23)19(20)12(13(17)8-14(22)16(17)24)4-3-10-7-11(21)5-6-18(10,19)2/h7,12-14,22H,3-6,8-9H2,1-2H3/t12-,13-,14+,17-,18-,19-/m0/s1 |
Clé InChI |
IASWIBHERBRGSC-MCRQTLMJSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2(C(=O)C[C@]4([C@H]3C[C@H](C4=O)O)C)F |
SMILES |
CC12CCC(=O)C=C1CCC3C2(C(=O)CC4(C3CC(C4=O)O)C)F |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2(C(=O)CC4(C3CC(C4=O)O)C)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,5S,8S)-2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid](/img/structure/B1218720.png)
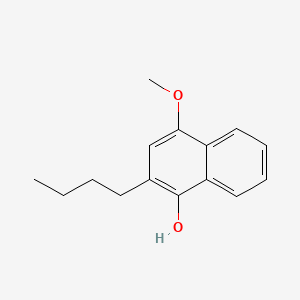
![1-benzofuran-2-ylmethyl N-[(2S)-1-[benzyl(methyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B1218722.png)

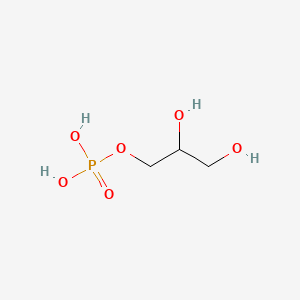
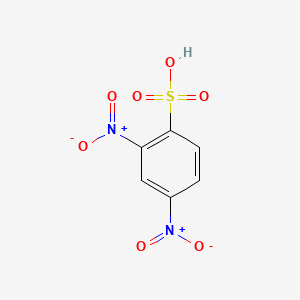
![7-Hydroxymethyl-12-methylbenz[a]anthracene](/img/structure/B1218729.png)
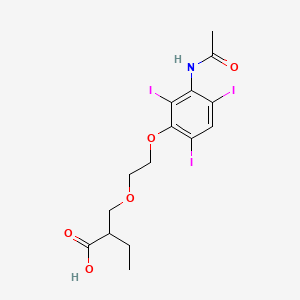

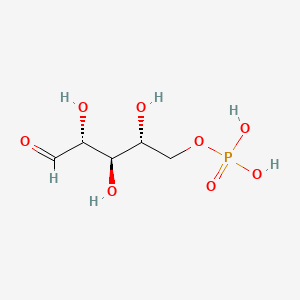
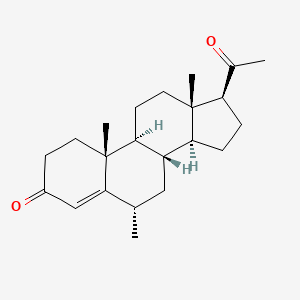
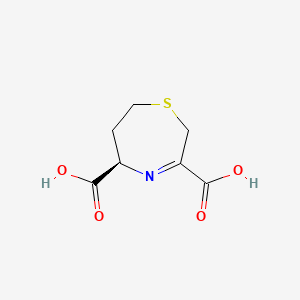
![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B1218742.png)
![1-(Tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol](/img/structure/B1218743.png)